molecular formula C23H30N4O2S B130592 Perospirone CAS No. 150915-41-6

Perospirone

Cat. No. B130592
M. Wt: 426.6 g/mol
InChI Key: FBVFZWUMDDXLLG-HDICACEKSA-N
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Description

Perospirone is a second-generation antipsychotic (SGA) used exclusively in Japan, known for its serotonin (5-HT)1A receptor partial agonist, 5-HT2A receptor inverse agonist, and dopamine (D)2, D4, and α1-adrenergic receptor antagonist properties . It was developed by a Japanese pharmaceutical company and launched in 2001 . Perospirone is classified as an atypical antipsychotic due to its receptor binding profile, which may resemble that of other atypical antipsychotics . It has been used in the treatment of schizophrenia, delirium, and aggressive behavior associated with dementia .

Synthesis Analysis

Molecular Structure Analysis

Perospirone's molecular structure includes high affinities for D(2)/5-HT(2) receptors, which is indicative of its antipsychotic properties . The structure is likely to contain a benzisoxazole ring, given its similarity to other atypical antipsychotics, and a piperazine moiety, which is a common feature in many drugs that target neurotransmitter receptors.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of perospirone are not explicitly discussed in the provided papers. However, its efficacy as an antipsychotic and its ability to cross the blood-brain barrier imply that it possesses the necessary lipophilicity and stability to be effective in the central nervous system. It has been shown to inhibit P-glycoprotein-mediated efflux transport, which could enhance its penetration into the brain .

Relevant Case Studies

Several studies have demonstrated the efficacy of perospirone in various conditions. In schizophrenia treatment, perospirone has shown to improve verbal memory organization and ameliorate negative symptoms and extrapyramidal side effects . A systematic review and meta-analysis indicated that perospirone is well-tolerated but may not reduce PANSS scores as much as other SGAs, although it was superior to haloperidol in reducing negative subscale scores . Perospirone has also been effective in managing aggressive behavior associated with dementia and in treating delirium, showing a rapid onset of action and minimal serious adverse effects . In a clinical comparison with risperidone, perospirone's clinical efficacies and side effects were evaluated, although the specific outcomes of this study are not provided . Additionally, perospirone's agonistic action at 5-HT1A receptors has been implicated in its potential anti-OCD activity .

Scientific Research Applications

Efficacy in Dementia-Related Aggression

Perospirone has been found effective in managing aggressive behavior in patients with dementia. In a study by Sato et al. (2006), it showed significant improvement in verbal outbursts and agitation in demented patients, suggesting its usefulness in this context (Sato et al., 2006).

Treatment of Delirium

Perospirone has also been used to treat patients with delirium. Takeuchi et al. (2007) found that perospirone was effective in the majority of patients with delirium, showing promise as a safe and effective option for this condition (Takeuchi et al., 2007).

Cognitive Enhancement in Schizophrenia

In studies examining perospirone's effects on cognitive functions, Sumiyoshi et al. (2009) observed an increase in P300 current source density in the left superior frontal gyrus and improvements in verbal social cognition in patients with schizophrenia (Sumiyoshi et al., 2009). Araki et al. (2006) reported improvements in verbal memory organization after switching to perospirone in schizophrenia patients (Araki et al., 2006).

Enhancement of Dopamine Release

Perospirone combined with fluoxetine significantly increased dopamine release in the rat medial prefrontal cortex, as observed by Yoshino et al. (2004), suggesting a potential role in augmenting the effect of fluoxetine in treatment-resistant depression (Yoshino et al., 2004).

Influence on P-glycoprotein Function

Zhou et al. (2008) studied the impact of perospirone on P-glycoprotein, a key player in drug transport across the blood-brain barrier. Their findings indicate that perospirone inhibits P-glycoprotein-mediated efflux transport and down-regulates cellular P-glycoprotein protein and MDR1 mRNA levels (Zhou et al., 2008).

Safety And Hazards

Perospirone should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVFZWUMDDXLLG-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048163
Record name Perospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders. Perospirone targets the mesolimbic patway to reverse the overactivity of the dopaminergic signalling via D2 receptors. 5-HT2A antagonism is thought to allevaite the negative symptoms and cognitive impairments of schizophrenia. These receptors are Gi/Go coupled receptors that lead to decreased neurotransmitter release and neuronal inhibition when activated, thus play a role in dopamine release regulation. Perospirone targets these receptors in the nigrostriatal pathway to reduce dopamine release and function. In contrast, 5-HT2A receptor antagonism may improve the negative symptoms by enhancing dopamine and glutamate release in the mesocortical pathway. 5-HT1A receptor activation further inhibits the release of 5-HT into the synaptic cleft.
Record name Perospirone
Source DrugBank
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Product Name

Perospirone

CAS RN

150915-41-6, 129273-38-7
Record name Perospirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150915-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perospirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEROSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

95-97 as hydrochloride form
Record name Perospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
SV Onrust, K McClellan - CNS drugs, 2001 - Springer
▴ Perospirone is an atypical antipsychotic agent for the treatment of schizophrenia. Its primary mode of action is through antagonism of serotonin 5-HT 2A and dopamine D 2 receptors. …
Number of citations: 82 link.springer.com
Q Bian, T Kato, A Monji, S Hashioka… - Progress in Neuro …, 2008 - Elsevier
… antipsychotics, namely perospirone, quetiapine … perospirone and quetiapine significantly inhibited the TNF-α release from activated microglia. Antipsychotics, especially perospirone …
Number of citations: 205 www.sciencedirect.com
T Sumiyoshi, Y Higuchi, M Matsui, H Arai… - Progress in Neuro …, 2007 - Elsevier
Enhancement of cognitive function in schizophrenia is one of the major goals of psychiatrists. Among the domains of cognition, secondary verbal memory has been regarded as highly …
Number of citations: 36 www.sciencedirect.com
T Yoshino, K Nisijima, K Shioda, K Yui, S Katoh - Neuroscience letters, 2004 - Elsevier
… of perospirone in combination with fluoxetine on dopamine release in the rat medial prefrontal cortex using microdialysis. Perospirone and … A combination of perospirone and fluoxetine …
Number of citations: 54 www.sciencedirect.com
Y Ohno, K Ishida-Tokuda, T Ishibashi… - Polish journal of …, 1997 - europepmc.org
The pharmacological profile of the novel serotonin-dopamine antagonists (SDA)-type antipsychotic, perospirone, was compared with other SDA and typical antipsychotics, and a …
Number of citations: 33 europepmc.org
T Kishi, N Iwata - CNS drugs, 2013 - Springer
… Our results suggest that although perospirone seems to be a well tolerated treatment, … of perospirone by assessing the efficacy, discontinuation rate, and side effects of perospirone …
Number of citations: 19 link.springer.com
M Matsushita, N Egashira, S Harada… - Journal of …, 2005 - jstage.jst.go.jp
… , perospirone has been postulated to be of possible benefit in treating OCD. However, the effect of perospirone on … In the present study, we examined the effect of perospirone on marble…
Number of citations: 78 www.jstage.jst.go.jp
G Okugawa, M Kato, M Wakeno, J Koh… - Psychiatry and …, 2009 - Wiley Online Library
… perospirone and risperidone in multicenter studies. To clarify the clinical traits of perospirone in the treatment of schizophrenia, the clinical efficacies and side-effects of perospirone and …
Number of citations: 15 onlinelibrary.wiley.com
T Shiwa, T Amano, H Matsubayashi, T Seki… - Journal of …, 2003 - Elsevier
… this perospirone-induced hyperpolarization of DR neurons, suggesting that perospirone physiologically acts … These results provide new profiles of perospirone as an antipsychotic drug. …
Number of citations: 37 www.sciencedirect.com
H Hagiwara, Y Fujita, T Ishima, S Kunitachi… - European …, 2008 - Elsevier
Accumulating evidence suggests that the serotonin 5-HT 1A receptor may play a role in the pathophysiology of schizophrenia. The present study was undertaken to examine the effects …
Number of citations: 70 www.sciencedirect.com

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